![molecular formula C22H22N2O3S B2376422 2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 922661-88-9](/img/structure/B2376422.png)
2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Synthesis Analysis
The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The reactions of similar compounds proceed under atmospheric conditions without drying of the solvent . The co-product (4,6-dimethoxy-1,3,5-triazin-2 (1H)-one) arising from DMTMM after condensation can be readily removed by extraction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, 2,3-Dimethoxy-N-(2-propynyl)benzamide, is 219.24 .Scientific Research Applications
- Details : In vitro studies have shown that this compound possesses total antioxidant, free radical scavenging, and metal chelating activities. Some variants exhibit even greater efficacy than standard antioxidants .
- Details : In vitro tests revealed the antibacterial activity of our compound against both gram-positive and gram-negative bacteria. Comparisons were made with control drugs .
- Details : Benzamides have been used in various drug classes, including anti-tumor, anti-microbial, and anti-inflammatory drugs .
- Details : Dimethoxyethane (DME), a related compound, is used to etch surfaces (e.g., PTFE) by replacing fluorine atoms with oxygen, hydrogen, and water .
Antioxidant Activity
Antibacterial Properties
Drug Discovery
Industrial Applications
Surface Preparation
Biological Activity
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have shown a broad spectrum of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, which this compound is a derivative of, typically work by interacting with their targets and causing changes at the molecular level .
Biochemical Pathways
Benzamides, a significant class of amide compounds, have been known to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Benzamides, a significant class of amide compounds, have been known to cause various molecular and cellular effects due to their broad spectrum of biological activities .
Safety and Hazards
Future Directions
Future research could involve conducting in vivo biochemical tests of effective amides, which can be carried out in different fields of application . Additionally, the synthesis of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid derivatives has been suggested for future studies .
properties
IUPAC Name |
2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-26-19-9-5-8-17(20(19)27-2)21(25)24-22-23-18(13-28-22)16-11-10-14-6-3-4-7-15(14)12-16/h5,8-13H,3-4,6-7H2,1-2H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWWRAHYQYBAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
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